5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the 5th position, and methyl groups at the 4th and 6th positions of the pyrazolo[3,4-b]pyridine ring system. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the assembly of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures
Common Reagents and Conditions
Iodination: Iodine, N-iodosuccinimide (NIS)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride (LAH)
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, N-oxides, and coupled products with extended conjugation or additional functional groups .
Scientific Research Applications
5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Chlorine substitution instead of iodine, leading to variations in electronic properties and reactivity.
5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine:
Uniqueness
The presence of the iodine atom in 5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine imparts unique electronic properties and reactivity, making it a valuable compound for specific applications in medicinal chemistry and material science. Its ability to undergo various substitution and coupling reactions also enhances its versatility as a synthetic intermediate .
Properties
IUPAC Name |
5-iodo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVAHIYXLLGDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNC(=C12)N)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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